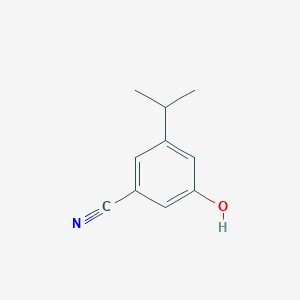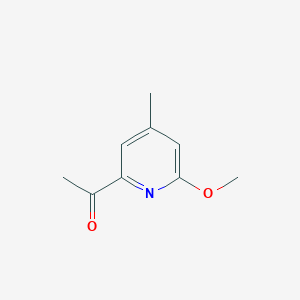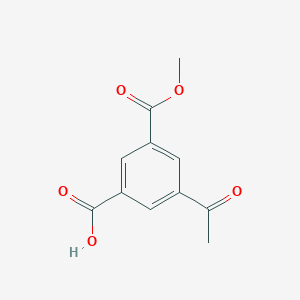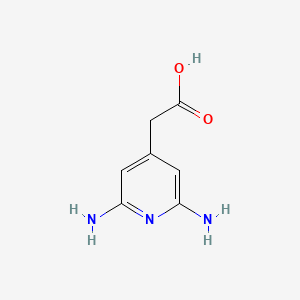
(2,6-Diaminopyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Diaminopyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two amino groups at positions 2 and 6, and an acetic acid group at position 4. It is primarily used in research and development settings and is not intended for direct human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diaminopyridin-4-YL)acetic acid typically involves the reaction of 2,6-diaminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Diaminopyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The acetic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alcohols in the presence of an acid catalyst such as sulfuric acid.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Esters.
Aplicaciones Científicas De Investigación
(2,6-Diaminopyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,6-Diaminopyridin-4-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
2,6-Diaminopyridine: Shares the pyridine ring with amino groups at positions 2 and 6 but lacks the acetic acid group.
4-Amino-2,6-dimethoxypyrimidine: Contains a pyrimidine ring with amino and methoxy groups but differs in ring structure and substituents.
Imidazo[4,5-b]pyridine derivatives: Possess a fused imidazole-pyridine ring system with diverse biological activities.
Uniqueness: (2,6-Diaminopyridin-4-YL)acetic acid is unique due to the presence of both amino and acetic acid functional groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
2-(2,6-diaminopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)(H4,8,9,10) |
Clave InChI |
UBHWRHAPJPOMHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1N)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


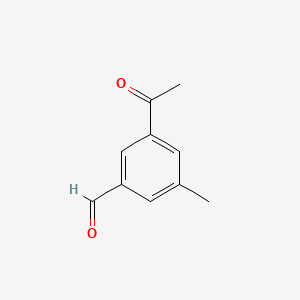
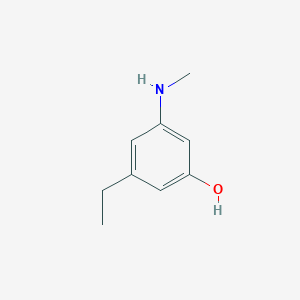



![[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)

